![molecular formula C17H19N3O6S B2882371 [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 878091-17-9](/img/structure/B2882371.png)
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
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Overview
Description
Chemical Reactions Analysis
The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents . While manganese (IV) dioxide (MnO2) has been applied with some success to the preparation of thiazoles from thiazolidines, it has not been widely used for the synthesis of oxazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary greatly depending on their structure. For example, some oxazole derivatives have moderate thermal stabilities .Scientific Research Applications
Fluorescent Molecular Probes
Research conducted by Diwu et al. (1997) on solvatochromic dyes, which share structural similarities with the compound , highlights their utility as fluorescent molecular probes. These dyes exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting their potential application in developing ultrasensitive fluorescent molecular probes for biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Drug Design and Pharmacokinetics
Humphreys et al. (2003) explored structure-metabolism relationships to optimize a class of compounds for improved metabolic stability, leading to the identification of selective endothelin receptor antagonists with favorable pharmacokinetic properties. This research underscores the importance of structural modifications to enhance drug profiles, which could be relevant for derivatives of the compound (Humphreys, Obermeier, Barrish, Chong, Marino, Murugesan, Wang-Iverson, & Morrison, 2003).
Synthetic Methodology
Research on the synthesis of heterocyclic systems using components with functional groups similar to those found in the target compound has been reported. For example, Dobrydnev et al. (2018) described a one-pot synthesis approach for creating methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates, demonstrating the versatility of related molecular frameworks in synthesizing complex heterocyclic structures (Dobrydnev, Vashchenko, Konovalova, Bisikalo, & Volovenko, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-12-3-5-14(6-4-12)7-8-27(23,24)18-10-17(22)25-11-16(21)19-15-9-13(2)26-20-15/h3-9,18H,10-11H2,1-2H3,(H,19,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMWZPKFOTXSF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
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